6-Methoxynaphthalen-1-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxynaphthalen-1-amine and its derivatives involves multiple chemical reactions and methodologies. One approach includes the preparation of 4-(6-methoxynaphthalen-2-yl)thiazol-2-amine from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, followed by further reactions to produce various compounds, indicating the compound’s versatile synthetic utility (H. Ai, 2008). Another significant synthesis route involves a novel rearrangement reaction, showcasing the compound’s chemical reactivity and potential for generating complex structures (S. Durani & R. Kapil, 1983).
Molecular Structure Analysis
The molecular structure of 6-Methoxynaphthalen-1-amine derivatives is characterized by techniques such as 1H NMR, IR, and elemental analysis, providing detailed insights into their structural integrity and stability. For example, studies have determined structures through NMR and IR, confirming the naphthyl proton assignments and overall molecular architecture (H. Ai, 2008).
Scientific Research Applications
Synthesis and Characterization
- 6-Methoxynaphthalen-1-amine has been used in the synthesis of various compounds. For instance, 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole was synthesized using 6-Methoxynaphthalen-1-amine, demonstrating its utility in creating complex chemical structures (Ai, 2008).
Pharmaceutical Applications
- It has been involved in the preparation of pharmaceutical compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared using a reaction involving 6-Methoxynaphthalen-1-amine, indicating its importance in drug synthesis (Manolov, Ivanov, & Bojilov, 2021).
Resolving Agent in Stereochemistry
- 6-Methoxynaphthalen-1-amine has been used to design novel acidic resolving agents, such as in the creation of 6-methoxy-2-naphthylglycolic acid (6-MNGA), demonstrating better chiral recognition abilities for certain compounds compared to other agents (Takayoshi, Kobayashi, & Saigo, 2005).
Catalysis and Green Chemistry
- The compound is used as an intermediate in environmentally friendly chemical processes. For instance, in the production of naproxen, 6-Methoxynaphthalen-1-amine is used as an intermediate, utilizing green agents like dimethyl carbonate for methylation (Yadav & Salunke, 2013).
Analytical Chemistry
- In analytical chemistry, derivatives of 6-Methoxynaphthalen-1-amine have been used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis of various biological compounds (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Anticancer Research
- Derivatives of 6-Methoxynaphthalen-1-amine have shown potential in anticancer research. For example, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their ability to inhibit cancer cell growth (Liu, Wang, Peng, & Li, 2020).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
6-methoxynaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKNPNIVLBZAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312885 | |
Record name | 6-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynaphthalen-1-amine | |
CAS RN |
5302-77-2 | |
Record name | NSC263822 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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